2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)-

Description

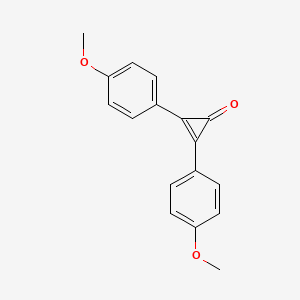

2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- is an organic compound with the molecular formula C17H14O3 and a molecular weight of 266.29 g/mol This compound is characterized by the presence of a cyclopropenone ring substituted with two 4-methoxyphenyl groups

Properties

IUPAC Name |

2,3-bis(4-methoxyphenyl)cycloprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-19-13-7-3-11(4-8-13)15-16(17(15)18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOLTJNFAQNEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C2=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484885 | |

| Record name | 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25361-94-8 | |

| Record name | 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable cyclopropenone precursor in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield cyclopropanol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Cyclopropanol derivatives.

Substitution: Halogenated methoxyphenyl derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a catalyst in several organic synthesis processes:

- Conversion of Aldoximes and Primary Amides: It facilitates the transformation of aldoximes into nitriles and primary amides into nitriles, showcasing its utility in synthetic organic chemistry .

- Stereoselective Synthesis of β-Lactams: Its reactivity is also exploited in the stereoselective synthesis of β-lactams, which are crucial in pharmaceuticals .

Biochemical Research

The unique structural features of 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- make it a subject of interest in biochemical studies:

- Enzyme Interactions: The compound's ability to interact with enzymes can help elucidate mechanisms of action and molecular recognition processes .

- Potential Antitumor Activity: Related compounds have been investigated for their antitumor properties, indicating possible applications in cancer treatment .

Material Science

Due to its reactive cyclopropenone ring, this compound is utilized in the synthesis of advanced materials and polymers. Its properties allow for the creation of novel materials with specific functionalities .

Study on Enzyme Interactions

Research has shown that derivatives of cyclopropenones can inhibit key enzymes involved in metabolic pathways. For instance, studies have demonstrated that certain derivatives can inhibit photosynthetic electron transport in chloroplasts, which parallels the action of known inhibitors like Diuron .

Synthesis and Application

In synthetic applications, derivatives have been used effectively as catalysts in organic reactions. The development of methods to convert aldoximes into nitriles using these compounds suggests potential applications in drug development and material science .

Mechanism of Action

The mechanism of action of 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- involves its interaction with various molecular targets. The cyclopropenone ring is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. The methoxyphenyl groups enhance its stability and facilitate interactions with aromatic systems. These properties make it an effective catalyst and a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

- 2,3-Bis(4-methoxyphenyl)cyclopropenone

- 2-Cyclopropen-1-one, 2,3-bis(4-chlorophenyl)

- 2-Cyclopropen-1-one, 2,3-bis(4-methylphenyl)

Comparison: 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- is unique due to the presence of methoxy groups, which enhance its electron-donating properties and increase its reactivity in electrophilic aromatic substitution reactions. Compared to its analogs with different substituents, this compound exhibits distinct reactivity patterns and stability, making it particularly useful in specific synthetic applications.

Biological Activity

2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- (CAS No. 25361-94-8) is a compound of significant interest in both organic chemistry and biological research due to its unique structural properties and reactivity. The compound features a cyclopropenone ring and two methoxyphenyl substituents, which contribute to its chemical behavior and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure

The molecular structure of 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- can be represented as follows:

- Molecular Formula: C13H12O2

- Molecular Weight: 216.24 g/mol

- Canonical SMILES: COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)C=C

The biological activity of 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- is primarily attributed to its reactivity due to the cyclopropenone moiety. The mechanism of action involves:

- Nucleophilic Addition: The electrophilic nature of the carbonyl group in the cyclopropenone allows for nucleophilic attack by various biological nucleophiles.

- Catalytic Activity: The compound has been shown to act as a catalyst in organic reactions, influencing biochemical pathways by facilitating certain enzymatic processes.

- Interaction with Biological Targets: The methoxy groups enhance the compound's lipophilicity and enable interactions with various cellular components, potentially modulating enzyme activities or receptor functions.

Enzyme Inhibition Studies

A significant area of research involves the inhibition of enzymes by cyclopropenone derivatives. For instance:

- Photosynthetic Electron Transport: Similar compounds have been studied for their ability to inhibit photosynthetic electron transport in chloroplasts. The inhibitory potency can be comparable to well-known inhibitors like Diuron .

Case Studies

- Study on Enzyme Interactions:

-

Synthesis and Application:

- In synthetic applications, 2-Cyclopropen-1-one derivatives have been utilized as catalysts in organic synthesis processes, including the conversion of aldoximes into nitriles. This catalytic property suggests potential applications in drug development and material science.

Research Findings and Data Tables

Q & A

Q. What are the established synthetic routes for 2,3-bis(4-methoxyphenyl)cyclopropenone, and how can steric effects of substituents influence reaction yields?

The compound is typically synthesized via cyclopropenone formation from bis(aryl)acetylene precursors. A key method involves Stille coupling between tributyltin-substituted intermediates and diketones, followed by cyclization (). For example, Klimo et al. synthesized 2,3-bis(4-methoxyphenyl)cyclopropenone using a palladium-catalyzed cross-coupling reaction, achieving a 72% yield (CCDC 684321) . Steric hindrance from the 4-methoxy groups can reduce reactivity; optimizing reaction temperature (e.g., 80–100°C) and using bulky ligands (e.g., PPh₃) improves yields .

Q. How is the structural integrity of this cyclopropenone confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Klimo et al. deposited crystallographic data (CCDC 684321) showing a planar cyclopropenone ring with C–C bond lengths of 1.29–1.31 Å, consistent with aromatic character . Complementary characterization includes:

Q. What purification strategies are effective for isolating 2,3-bis(4-methoxyphenyl)cyclopropenone?

- Chromatography : Use silica gel columns with ethyl acetate/hexane (1:4) for optimal separation .

- Recrystallization : Dissolve in hot dichloromethane and layer with hexane to obtain high-purity crystals .

Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the electron-deficient cyclopropenone core influence reactivity in Diels-Alder or nucleophilic addition reactions?

The strained cyclopropenone ring acts as a dienophile in Diels-Alder reactions. For instance, it reacts with electron-rich dienes (e.g., furan derivatives) at 60°C to form bicyclic adducts . Nucleophilic additions (e.g., Grignard reagents) proceed regioselectively at the carbonyl carbon due to conjugation with the aromatic rings. Computational studies (DFT) reveal a LUMO energy of −2.1 eV, highlighting electrophilic susceptibility .

Q. What methodologies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Cross-validate using:

Q. How can computational modeling predict the compound’s electronic properties for optoelectronic applications?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate HOMO/LUMO distributions .

- TD-DFT : Predict absorption spectra; experimental λmax values align with simulated transitions (e.g., 275–300 nm) .

- Charge-Transfer Analysis : Evaluate intramolecular charge transfer (ICT) between methoxyphenyl donors and the cyclopropenone acceptor .

Q. What are the challenges in synthesizing asymmetrical derivatives of this cyclopropenone?

Asymmetrical substitution (e.g., 2-ferrocenyl-3-(4-methoxyphenyl)cyclopropenone, CCDC 684322) requires precise stoichiometry control. Use:

- Stepwise Coupling : Introduce substituents sequentially via Suzuki-Miyaura or Sonogashira reactions .

- Kinetic Monitoring : Track reaction progress using in-situ IR to avoid over-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.